(2-Iodo-6-methylpyridin-4-YL)acetic acid
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Overview
Description
(2-Iodo-6-methylpyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-6-methylpyridin-4-YL)acetic acid typically involves the iodination of 6-methylpyridin-4-ylacetic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyridine ring . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Substitution: Formation of (2-Amino-6-methylpyridin-4-YL)acetic acid or (2-Thio-6-methylpyridin-4-YL)acetic acid.
Oxidation: Formation of (2-Iodo-6-carboxypyridin-4-YL)acetic acid.
Reduction: Formation of (2-Iodo-6-methylpiperidin-4-YL)acetic acid.
Scientific Research Applications
(2-Iodo-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (2-Iodo-6-methylpyridin-4-YL)acetic acid is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the carboxylic acid group enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
(6-Iodo-4-methylpyridin-2-YL)acetic acid: Similar structure with the iodine atom at a different position on the pyridine ring.
(2-Iodo-4-methylpyridin-6-YL)acetic acid: Another isomer with the iodine and methyl groups swapped positions.
Uniqueness
(2-Iodo-6-methylpyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-(2-iodo-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
BUNWNHLLYVZARM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)I)CC(=O)O |
Origin of Product |
United States |
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